molecular formula C7H6IN3 B2851655 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1352396-72-5

3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B2851655
CAS RN: 1352396-72-5
M. Wt: 259.05
InChI Key: UXVNENKDYVXQSY-UHFFFAOYSA-N
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Description

The compound “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” is a type of heterocyclic compound . It is essentially planar, with a dihedral angle of 0.82 (3)° between the planes of the pyridine and pyrazole rings .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine”, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” is planar, with a dihedral angle of 0.82 (3)° between the planes of the pyridine and pyrazole rings .


Chemical Reactions Analysis

The chemical reactions involving “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” are part of the broader study of the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .

Scientific Research Applications

Synthesis of Other Compounds

“3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” can be used as a building block in the synthesis of other complex organic compounds . Its unique structure makes it a valuable component in a variety of chemical reactions.

Biomedical Applications

The compound is part of the 1H-pyrazolo[3,4-b]pyridines group, which has been extensively studied for their biomedical applications . These compounds have shown promise in various areas of medicine due to their structural similarity to the purine bases adenine and guanine .

Drug Development

1H-pyrazolo[3,4-b]pyridines, including “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine”, have been used in the development of new drugs . Their unique chemical properties make them suitable for creating compounds with potential therapeutic effects.

Research in Molecular Docking

This compound could be used in molecular docking studies, which are crucial in drug discovery and development . Molecular docking is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex .

Antibacterial Studies

There’s ongoing research into the antibacterial properties of pyrazolo[3,4-b]pyridine derivatives . “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” could potentially be used in these studies.

TRK Inhibitors

Pyrazolo[3,4-b]pyridine derivatives have been evaluated as TRK inhibitors . TRK inhibitors are a type of targeted therapy that blocks certain proteins called neurotrophic receptor tyrosine kinases (NTRKs) that can cause cells to grow and divide too quickly or in an uncontrolled way .

Future Directions

The future directions for the research on “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” and similar compounds could involve further exploration of their synthesis methods, as well as their potential biomedical applications .

properties

IUPAC Name

3-iodo-6-methyl-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-4-2-3-5-6(8)10-11-7(5)9-4/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVNENKDYVXQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NNC(=C2C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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